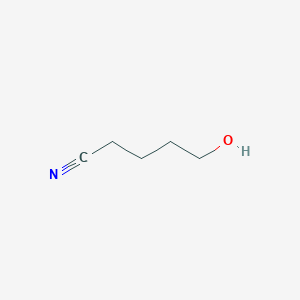

5-Hydroxypentanenitrile

Description

Contextualization within Bifunctional Organic Molecules

The defining characteristic of 5-hydroxypentanenitrile (B2624086) is its bifunctionality, meaning it possesses two distinct functional groups within its five-carbon chain structure: a hydroxyl (-OH) group and a nitrile (-C≡N) group. cymitquimica.com This dual functionality is the cornerstone of its chemical reactivity and utility. The hydroxyl group, located at one end of the molecule, behaves as a primary alcohol, while the nitrile group at the other end provides a site for a variety of chemical transformations.

The presence of both a nucleophilic hydroxyl group and an electrophilic carbon atom in the nitrile group allows this compound to participate in a diverse array of chemical reactions. This makes it a valuable component in the synthesis of more complex molecules where the two functional groups can be reacted sequentially or simultaneously, often with a high degree of selectivity.

Significance as a Versatile Synthetic Intermediate and Building Block in Advanced Organic Synthesis

The true significance of this compound lies in its role as a versatile synthetic intermediate and a fundamental building block in advanced organic synthesis. ub.eduacs.org Its bifunctional nature allows for the construction of a wide range of more complex molecules, including those with important biological activity.

Research has demonstrated the utility of this compound in the synthesis of various heterocyclic compounds and acyclic chiral building blocks. ub.eduresearchgate.net For instance, it can be a precursor to 5-aminopentanols and 5-hydroxypentanoic acids through the transformation of its nitrile and hydroxyl groups, respectively. ub.edumdpi.com These resulting compounds are themselves valuable intermediates in the synthesis of natural products and their analogues. researchgate.netmdpi.com

Furthermore, enantiopure forms of this compound derivatives are crucial in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. researchgate.net This is particularly important in medicinal chemistry, where the biological activity of a drug can be highly dependent on its stereochemistry. The ability to use this compound to create complex molecules with controlled stereochemistry underscores its importance in the development of new therapeutic agents. researchgate.netacs.org

The conversion of this compound into other valuable intermediates is a common strategy in multi-step syntheses. For example, it can be used to generate O-protected 5-hydroxypentanenitriles, which are then used to build more elaborate molecular architectures. acs.org The selective oxidation of the amino group in related amino alcohols to a nitrile to form hydroxynitriles like this compound has also been demonstrated as a useful synthetic transformation. thieme-connect.de

The strategic application of this compound and its derivatives has been pivotal in the formal synthesis of various alkaloids, a class of naturally occurring chemical compounds that often have potent physiological effects. ub.edu Its role as a five-carbon building block allows for the systematic construction of complex ring systems found in many alkaloids. acs.org

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxypentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c6-4-2-1-3-5-7/h7H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCJLIJIOFOWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2427-16-9 | |

| Record name | 5-hydroxypentanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Hydroxypentanenitrile and Its Derivatives

Chemo- and Stereoselective Synthetic Routes

Modern organic synthesis prioritizes the development of selective reactions that can precisely target specific functional groups and control stereochemistry. For a bifunctional molecule like 5-hydroxypentanenitrile (B2624086), which contains both a hydroxyl and a nitrile group, such selectivity is paramount. The following sections detail advanced enzymatic and oxidative methods that achieve this goal.

Enzymatic Synthesis Approaches

Enzymes, as natural catalysts, offer unparalleled selectivity under mild reaction conditions. Their application in the synthesis of hydroxynitriles has led to the development of green and efficient processes for producing chiral molecules.

The enzymatic reduction of a ketone to a hydroxyl group is a powerful tool for creating chiral centers with high enantiomeric purity. While direct synthesis of this compound via this method from 5-oxopentanenitrile (B3051398) is a clear theoretical route, detailed research has been published on the synthesis of its structural isomers, such as (R)-3-hydroxypentanenitrile, demonstrating the capability of this enzyme class.

Ketoreductases (KREDs) sourced from various microorganisms can stereoselectively reduce 3-ketopentanenitrile to yield (R)-3-hydroxypentanenitrile, an important chiral intermediate for pharmaceuticals. This transformation highlights the potential of KREDs for producing chiral hydroxypentanenitriles. In one study, various microorganisms were screened for their ability to reduce 3-ketopentanenitrile. The enzymatic method uses these biocatalysts to produce the desired (R)-alcohol with high optical purity. For instance, enzymes from Absidia coerulea and Agrocybe cylyndracea have been shown to be effective.

Table 1: Enzymatic Reduction of 3-Ketopentanenitrile to (R)-3-Hydroxypentanenitrile

| Microorganism | Molar Yield (%) | Optical Purity (% ee) |

|---|---|---|

| Absidia coerulea IFO 4011 | 17.4 | ≥87 |

This table is generated based on data for the synthesis of a structural isomer, (R)-3-hydroxypentanenitrile, illustrating the application of ketoreductases.

Oxynitrilases, also known as hydroxynitrile lyases (HNLs), catalyze the asymmetric addition of a cyanide group to an aldehyde or ketone, forming a cyanohydrin. This method is highly effective for synthesizing optically active α-hydroxynitriles.

The synthesis of derivatives of this compound, specifically ω-hydroxycyanohydrins, can be achieved using (R)-oxynitrilase. Research has shown that these enzymes can catalyze the reaction between ω-hydroxyalkanals, such as 4-hydroxybutanal, and a cyanide source. researchgate.net The reaction involves the enantioselective addition of hydrogen cyanide to the aldehyde, yielding an optically enriched cyanohydrin. For example, the (R)-oxynitrilase-catalyzed reaction with 4-hydroxybutanal produces (R)-2,5-dihydroxypentanenitrile. researchgate.net The efficiency and stereoselectivity of this transformation are influenced by various parameters, including the organic solvent, temperature, and concentrations of the enzyme and buffer. researchgate.net This biocatalytic approach provides a valuable route to chiral polyhydroxylated nitrile compounds. researchgate.net

Ketoreductase-Mediated Stereoselective Reductions

Oxidative Conversion Strategies

Oxidative methods provide an alternative pathway to hydroxynitriles, often starting from more readily available precursors like amino alcohols or diols. These reactions rely on chemoselective oxidants that can target a specific functional group while leaving others, such as a hydroxyl group, intact.

A combination of o-Iodoxybenzoic acid (IBX) and molecular iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO) has been proven to be a highly effective system for the oxidative conversion of various amines into their corresponding nitriles. thieme-connect.de A key advantage of this method is its chemoselectivity, allowing for the oxidation of a primary amine group in the presence of a primary hydroxyl group within the same molecule. thieme-connect.de

This selectivity has been successfully demonstrated in the direct synthesis of this compound from 5-amino-1-pentanol (B144490). thieme-connect.de The reaction proceeds under mild conditions (65 °C) and provides the target hydroxynitrile in good yield. thieme-connect.de This methodology represents a significant advancement as it avoids the protection-deprotection steps that are often required in the synthesis of bifunctional molecules. The robustness of this method is further highlighted by the successful synthesis of other hydroxynitriles, such as 6-hydroxyhexanenitrile (B1338198) from 6-amino-1-hexanol. thieme-connect.de

Table 2: IBX/I₂ Mediated Oxidation of Amino Alcohols to Hydroxynitriles

| Substrate | Product | Time (h) | Yield (%) |

|---|---|---|---|

| 5-Amino-1-pentanol | This compound | 5 | 70 |

Data sourced from research on IBX/Iodine mediated oxidation. thieme-connect.de

Molecular iodine in aqueous ammonia (B1221849) is a versatile and cost-effective reagent system for synthesizing nitriles. One approach involves the direct oxidative conversion of primary alcohols or alkyl halides. organic-chemistry.org This method could theoretically be applied to synthesize this compound from 1,5-pentanediol (B104693) or a 5-halopentan-1-ol, where one end of the molecule is selectively converted to a nitrile.

Another application of this reagent system is the oxidative fragmentation of oxiranes to nitriles, which proceeds through the formation of 1,2-amino alcohol intermediates followed by C-C bond cleavage. oup.com While a powerful tool, this route is less direct for synthesizing a simple linear hydroxynitrile like this compound compared to the oxidation of an amino alcohol.

Comparative studies have shown that for certain substrates, the IBX/I₂ system offers greater selectivity than the molecular iodine in aqueous ammonia method. thieme-connect.de For instance, when oxidizing a substrate containing both an amino and a hydroxyl group that could potentially be oxidized, the I₂/aq. NH₃ system can lead to the formation of dinitrile byproducts, whereas the IBX/I₂ system selectively yields the desired hydroxynitrile. thieme-connect.de

Oxidation of Phenylglycinol-Derived Secondary Amines

The oxidative cleavage of phenylglycinol-derived secondary amines presents a strategic route to obtaining functionalized hydroxynitriles. This method is often part of a broader synthetic sequence starting from chiral lactam scaffolds. For instance, phenylglycinol-derived oxazolopiperidone lactams can be converted into linear chiral building blocks like 5-aminopentanols, 5-hydroxypentanoic acids, and O-protected 5-hydroxypentanenitriles. ub.eduresearchgate.net The process typically involves an initial reductive opening of both the oxazolidine (B1195125) and lactam rings, followed by the oxidative removal of the chiral auxiliary. ub.edu

One approach involves the use of meta-chloroperoxybenzoic acid (m-CPBA) for the oxidative removal of the chiral inductor from amino diols, leading to the formation of O-protected 5-hydroxypentanenitriles. ub.edu Another method utilizes iodine and aqueous ammonia (I₂/aq. NH₃) to oxidatively cleave the secondary amino group in amino diols, converting them into the desired nitriles. tdx.catresearchgate.net This latter method is particularly notable for its compatibility with various substituents on the carbon chain. researchgate.netmdpi.com These oxidative steps are crucial for transforming the chiral scaffolds into versatile acyclic building blocks containing valuable functional groups. ub.edu

Reductive Transformations for Hydroxynitrile Formation

Reductive methods are fundamental in the synthesis of hydroxynitriles, offering various pathways from different starting materials. These transformations often employ catalytic hydrogenation or chemical reductants to achieve the desired molecular structure.

The catalytic hydrogenation of unsaturated nitriles, such as pentenenitriles, is a direct method for producing saturated hydroxynitriles. smolecule.com Industrial-scale production often favors this approach due to its efficiency and potential for high throughput. For example, 3-pentenenitrile (B94367) can be hydrogenated to yield 3-hydroxypentanenitrile. The choice of catalyst is critical for the success of this reaction.

Key catalysts and their performance are summarized below:

| Catalyst | Conversion/Selectivity | Conditions |

| Palladium on carbon (Pd/C) | 92% conversion | Moderate pressure (10–20 bar), requires strict moisture control. |

| Ruthenium triphos complexes | Up to 90% enantiomeric excess (ee) | Elevated temperatures (80–100°C). |

| Pd(OH)₂/C | - | Used for subsequent debenzylation steps. |

This method's scalability makes it highly valuable for industrial applications, although catalyst selection and reaction conditions must be carefully optimized to maximize yield and stereoselectivity.

β-Lactam cyanohydrins serve as valuable precursors for the synthesis of functionalized pentanenitriles. A key step in this synthetic route is the chemoselective reductive opening of the β-lactam ring. The use of lithium borohydride (B1222165) (LiBH₄) has proven effective for this transformation, yielding 3-amino-5-hydroxypentanenitrile derivatives. This approach allows for the stereocontrolled synthesis of optically pure compounds, which are important intermediates for molecules like sialidase inhibitors. The β-lactam structure, a four-membered cyclic amide, is susceptible to ring-opening reactions due to its inherent ring strain, a property that is exploited in the "β-lactam-synthon method" for creating various biologically active molecules. nih.gov

Chiral lactams, particularly those derived from phenylglycinol, are powerful tools for enantioselective synthesis. acs.orgsemanticscholar.orgmdpi.com A significant advancement in this area is the use of lithium amidotrihydroborate (LiNH₂BH₃) for the reductive opening of oxazolopiperidone lactams. tdx.catresearchgate.netacs.org This reagent, often generated in situ, facilitates the simultaneous reductive cleavage of both the oxazolidine and piperidone rings. acs.org This one-pot reaction transforms the bicyclic lactam into an N-substituted 1,5-amino alcohol intermediate. tdx.cat

Following the ring opening, the chiral auxiliary (the phenylglycinol moiety) can be removed. This can be achieved either reductively, for instance with sodium in liquid ammonia, to yield 5-amino-1-pentanols, or oxidatively to produce 5-hydroxypentanenitriles. researchgate.netacs.org The oxidative cleavage, often mediated by iodine in aqueous ammonia, converts the intermediate amino diols into the target hydroxynitriles. tdx.cat This methodology provides access to a wide array of chiral linear building blocks with diverse substitution patterns. researchgate.netmdpi.comacs.org

The synthesis of hydroxynitriles can also be achieved through the nucleophilic substitution of a halogenated precursor with a cyanide salt. This classic Sₙ2 reaction is a straightforward way to introduce the nitrile functionality. For example, 3-hydroxy-pentanoyl chloride or bromide can react with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF) to form 3-hydroxypentanenitrile.

Another approach involves the ring-opening of epoxides with cyanide, catalyzed by enzymes such as halohydrin dehalogenases. researchgate.netresearchgate.net These biocatalysts can open the epoxide ring and introduce a cyanide group, yielding β-hydroxynitriles. researchgate.net This method is advantageous for its potential high regio- and enantioselectivity under mild reaction conditions. researchgate.netresearchgate.net

Reductive Opening of Chiral Lactam Scaffolds (e.g., Oxazolopiperidone Lactams)

Oxygen Transfer Reactions of Haloalkyl Amides

A more recent and serendipitous discovery for the synthesis of hydroxyalkyl nitriles involves an oxygen transfer reaction of haloalkyl amides. nih.govresearchgate.net This reaction, catalyzed by phenylboronic acid, proceeds through a sequential dehydration and hydrolysis of the haloalkyl amide to produce the corresponding hydroxyalkyl nitrile. nih.govresearchgate.net Yields of up to 91% have been reported for this process. nih.govresearchgate.net The phenylboronic acid catalyst can be recovered as triphenylboroxine and reused without loss of activity. nih.govresearchgate.net This method represents an innovative approach to nitrile synthesis, expanding the toolkit available to synthetic chemists. nih.govglobalauthorid.comscilit.comomicsdi.org

Catalyzed Cross-Coupling Reactions

Cross-coupling reactions represent a powerful tool for the construction of carbon-carbon bonds. Recent advancements have led to the development of earth-abundant metal catalysts for these transformations.

A significant breakthrough in the synthesis of δ-hydroxynitriles has been the development of manganese-catalyzed cross-coupling reactions. rsc.orgresearchgate.net This method provides a redox-neutral and atom-economical route by coupling allylic alcohols with nitriles. rsc.orgrsc.org The reaction is typically catalyzed by a pincer manganese(I) complex and proceeds via a borrowing hydrogen or hydrogen auto-transfer mechanism. researchgate.netnih.govbeilstein-journals.org

The general transformation involves the reaction of an allylic alcohol with a nitrile in the presence of the manganese catalyst, leading to the formation of a δ-hydroxynitrile. rsc.orgrsc.org This protocol exhibits a broad substrate scope and good functional group tolerance, with reported yields ranging from 50-94% for various substrates. rsc.orgresearchgate.net

The proposed mechanism involves the manganese catalyst facilitating the dehydrogenation of the allylic alcohol to an unsaturated aldehyde or ketone. This intermediate then undergoes a Michael addition with the deprotonated nitrile. Subsequent hydrogenation of the resulting intermediate by the manganese hydride species, formed during the initial dehydrogenation step, affords the final δ-hydroxynitrile product and regenerates the active catalyst. beilstein-journals.org

Table of Reaction Conditions and Yields for Manganese-Catalyzed Synthesis of δ-Hydroxynitriles

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Mn(CO)₅Br / Ligand | t-BuOK | t-AmOH | 140 | 24 | up to 88 |

| Pincer Manganese(I) Complex | Base | Toluene | 80 | 24-48 | Good |

Data synthesized from multiple reported procedures. nih.govbeilstein-journals.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. beilstein-journals.orgnih.gov While a specific MCR for the direct synthesis of this compound is not prominent in the literature, the principles of MCRs can be applied to construct functionalized nitriles. researchgate.netresearchgate.net

For instance, MCRs involving nitriles, alkoxyallenes, and carboxylic acids have been used to create highly functionalized pyridine (B92270) derivatives. beilstein-journals.orgnih.gov The mechanism involves the initial addition of a lithiated alkoxyallene to a nitrile, followed by a series of steps to build a complex molecular scaffold. beilstein-journals.orgnih.gov Another example is the oxidative nitrile thiazolidination reaction, which is a multicomponent method for the selective modification of N-terminal dimethylation. nih.gov These examples highlight the potential of designing an MCR that could assemble this compound from simpler, readily available starting materials.

Precursor Design and Chemical Scaffold Engineering for this compound Synthesis

The strategic selection and engineering of precursor molecules are fundamental to developing efficient and selective syntheses of this compound.

Aminoalcohol-Based Precursors (e.g., 5-Amino-1-pentanol)

5-Amino-1-pentanol is a readily available bifunctional precursor that can be converted to this compound. thieme-connect.de One established method for this transformation is the oxidative conversion of the primary amino group to a nitrile. A study demonstrated the use of o-iodoxybenzoic acid (IBX) in the presence of iodine to selectively oxidize the amino group of 5-amino-1-pentanol to the corresponding nitrile, affording this compound in moderate to good yields. thieme-connect.de This method is noteworthy for its selectivity, as the primary aliphatic hydroxyl group remains unaffected under the reaction conditions. thieme-connect.de

Another potential route from 5-amino-1-pentanol involves the Sandmeyer reaction. byjus.commasterorganicchemistry.com This classic transformation converts a primary aromatic amine into a diazonium salt, which can then be displaced by a variety of nucleophiles, including cyanide. byjus.commasterorganicchemistry.com While typically applied to aromatic amines, analogous reactions with aliphatic amines can be challenging but offer a conceptual pathway. The process would involve diazotization of the amino group in 5-amino-1-pentanol followed by treatment with a copper(I) cyanide salt. masterorganicchemistry.com

Summary of Synthetic Routes from 5-Amino-1-pentanol

| Reagents | Product | Yield | Reference |

| o-Iodoxybenzoic acid (IBX), I₂ | This compound | 37% | thieme-connect.de |

| 1. NaNO₂, HCl; 2. CuCN | This compound | (Conceptual) | byjus.commasterorganicchemistry.com |

Oxo-Nitrile Intermediates (e.g., 5-Oxopentanenitrile)

5-Oxopentanenitrile serves as a direct precursor to this compound through the reduction of its ketone functionality. This bifunctional molecule contains both a nitrile and an aldehyde or ketone group. The selective reduction of the carbonyl group to a hydroxyl group, without affecting the nitrile moiety, is a key transformation.

This reduction can be achieved using various reducing agents. For instance, chemoenzymatic methods have been developed for the enantioselective reduction of similar oxo-nitriles to their corresponding hydroxynitriles. tandfonline.com These enzymatic reductions can offer high enantiomeric excess. tandfonline.com Standard chemical reducing agents, carefully selected for their chemoselectivity, can also be employed for this purpose. A documented synthesis involves the reduction of 5-oxopentanenitrile to yield this compound. beilstein-journals.org

Chiral Aminoalcohol-Derived δ-Lactams

The enantioselective synthesis of δ-lactams and their derivatives using chiral amino alcohols as auxiliaries represents a powerful strategy for constructing complex chiral molecules. These methods often involve the condensation of a chiral amino alcohol with a suitable precursor, followed by cyclization to form a bicyclic lactam system. This rigid scaffold then directs the stereoselective introduction of substituents. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched piperidine (B6355638) or acyclic amine derivative. A key advantage of this approach is the ability to generate multiple stereocenters with a high degree of control.

A notable application of this methodology involves the use of phenylglycinol- and aminoindanol-derived δ-lactams. acs.org These chiral auxiliaries can be condensed with δ-oxoesters in a process that can involve a dynamic kinetic resolution, leading to the formation of oxazolopiperidone lactams. researchgate.net These bicyclic lactams serve as versatile intermediates for the synthesis of a variety of chiral compounds. acs.orgacs.org

For instance, the stereoselective dialkylation at the α-position to the carbonyl group of these lactams allows for the creation of a quaternary stereocenter. acs.orgacs.org The choice of the chiral auxiliary and the order of introduction of the alkyl groups can significantly influence the stereochemical outcome of the reaction. acs.org Subsequent reductive cleavage of the chiral auxiliary can then furnish enantiopure 3,3,5-trisubstituted piperidines or acyclic building blocks like 5-aminopentanols and O-protected 5-hydroxypentanenitriles. acs.orgresearchgate.net

The reductive opening of the oxazolidine and piperidone rings is a crucial step in liberating the desired chiral product. Reagents such as lithium aminoborohydride (LiNH₂BH₃) have been effectively employed for this transformation, leading to the simultaneous reductive opening of both rings. researchgate.nettdx.cat This method provides access to a diverse range of substituted enantiopure 5-amino-1-pentanols. researchgate.net Subsequent oxidative or reductive removal of the chiral auxiliary from the resulting amino alcohol yields the final product, which can be a this compound derivative. researchgate.netub.edusemanticscholar.org

This strategy has been successfully applied to the synthesis of various natural products and their analogs, demonstrating its utility in constructing complex molecular architectures. researchgate.netacs.orgub.edusemanticscholar.org

Table of Research Findings:

| Chiral Auxiliary | Substrate | Key Transformation | Product | Ref. |

| (R)-Phenylglycinol | Racemic γ-substituted δ-oxoesters | Cyclocondensation (dynamic kinetic resolution) | (R)-Phenylglycinol-derived oxazolopiperidone lactams | researchgate.net |

| Phenylglycinol-derived lactam | Alkyl halides | Stereoselective dialkylation | 3,3,5-Trisubstituted piperidines | acs.org |

| Aminoindanol-derived lactam | Alkyl halides | Stereoselective dialkylation | 3,3,5-Trisubstituted piperidines | acs.org |

| (R)-Phenylglycinol-derived oxazolopiperidone lactams | LiNH₂BH₃ | Reductive ring opening | Enantiopure 5-amino-1-pentanols | researchgate.net |

| Phenylglycinol-derived lactam intermediate | LiNH₂BH₃, then oxidation (I₂/aq. NH₃) or reduction | Reductive opening and auxiliary removal | O-protected 5-hydroxypentanenitriles | acs.orgresearchgate.net |

Chemical Transformations and Reactivity Profiles of 5 Hydroxypentanenitrile

Reactivity of the Hydroxyl Moiety

The primary alcohol group in 5-hydroxypentanenitrile (B2624086) exhibits reactivity typical of alcohols, including oxidation, substitution, and protection/deprotection sequences.

Oxidation Reactions and Product Diversification

The primary hydroxyl group of this compound can be oxidized to yield the corresponding aldehyde, 5-oxopentanenitrile (B3051398). unit.nonih.gov This transformation is a key step in synthesizing more complex molecules. Due to the sensitivity of aldehydes, mild oxidation methods are generally preferred to avoid over-oxidation to the carboxylic acid. The Swern and Dess-Martin oxidation methods are particularly effective for this conversion. unit.nowikipedia.orgwikipedia.org

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically around -78 °C), followed by the addition of a hindered organic base like triethylamine. wikipedia.orgnumberanalytics.com This method is known for its mild conditions and tolerance of various functional groups, making it suitable for a molecule like this compound where the nitrile group should remain intact. organic-chemistry.orgbyjus.com

The Dess-Martin oxidation employs the Dess-Martin periodinane (DMP), a hypervalent iodine reagent, in a chlorinated solvent such as dichloromethane. wikipedia.org This reaction is also very mild, proceeds at room temperature, and offers the advantage of avoiding toxic chromium-based reagents and having a straightforward workup. wikipedia.orgtcichemicals.com One study reported a 25% yield for the Dess-Martin oxidation of this compound to 5-oxopentanenitrile. unit.no Another protocol, starting from the alcohol, successfully produced 5-oxopentanenitrile via a Swern oxidation with a 58% yield. beilstein-journals.org

| Method | Reagents | Typical Conditions | Advantages | Notes |

|---|---|---|---|---|

| Swern Oxidation | 1. (COCl)₂, DMSO 2. Alcohol 3. Et₃N | Low temperature (-78 °C), CH₂Cl₂ | - High selectivity for aldehydes organic-chemistry.org | Produces volatile, malodorous dimethyl sulfide (B99878) (DMS) as a byproduct. wikipedia.orgbyjus.com A yield of 58% has been reported. beilstein-journals.org |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ or CHCl₃ | - Very mild conditions wikipedia.org | The DMP reagent can be sensitive. The reaction can be buffered with pyridine (B92270) for acid-labile substrates. wikipedia.org A yield of 25% has been reported. unit.no |

Substitution Reactions and Functional Group Interconversions

The hydroxyl group of an alcohol is a poor leaving group (hydroxide ion, OH⁻), so direct nucleophilic substitution is generally not feasible. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. libretexts.org This can be achieved by protonation under strongly acidic conditions to form an oxonium ion (-OH₂⁺), which can leave as a water molecule. libretexts.org Alternatively, the hydroxyl group can be converted into a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups.

For this compound, these principles apply for converting the alcohol into other functionalities, such as alkyl halides. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the hydroxyl group into the corresponding chloride (5-chlorovaleronitrile) or bromide, respectively. These halo-nitriles are themselves versatile intermediates for further synthesis.

Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily "protect" the hydroxyl group to prevent it from interfering with reactions targeting the nitrile moiety or another part of the molecule. libretexts.org An ideal protecting group should be easy to install, stable to the desired reaction conditions, and easy to remove selectively under mild conditions. masterorganicchemistry.com For alcohols, silyl (B83357) ethers are among the most common and versatile protecting groups. wikipedia.org

The alcohol of this compound can be converted to a silyl ether by reacting it with a silyl halide (e.g., R₃SiCl) in the presence of a non-nucleophilic base like imidazole (B134444) or triethylamine. libretexts.orgwikipedia.org The stability of the silyl ether towards acidic or basic conditions depends on the steric bulk of the alkyl groups on the silicon atom. wikipedia.org This allows for fine-tuning the protection strategy based on the planned synthetic route. Deprotection is typically achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. libretexts.orgwikipedia.org

| Protecting Group | Abbreviation | Installation Reagents | Deprotection Conditions | Stability |

|---|---|---|---|---|

| tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMS-Cl, Imidazole, DMF | TBAF; Acetic Acid/H₂O | Stable to base, mild acid, oxidation, reduction. More stable than TMS. wikipedia.org |

| tert-Butyldiphenylsilyl ether | TBDPS | TBDPS-Cl, Imidazole, DMF | TBAF; HF | Very robust. Stable to many conditions that cleave TBS ethers. wikipedia.orgmdpi.com |

| Triisopropylsilyl ether | TIPS | TIPS-Cl, Imidazole, DMF | TBAF; Acid | Very sterically hindered, providing high stability. wikipedia.org |

| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), p-TsOH (cat.) | Aqueous acid (e.g., AcOH, HCl) | Stable to bases, nucleophiles, and reducing agents. uwindsor.cachemistrysteps.com |

Reactivity of the Nitrile Moiety

The nitrile group is a versatile functional group that can be transformed into primary amines through reduction or into carboxylic acids via hydrolysis.

Reduction to Amine Derivatives

The carbon-nitrogen triple bond of the nitrile can be fully reduced to a primary amine. This transformation converts this compound into 5-aminopentan-1-ol, a useful diamine alcohol. Powerful reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a common reagent for reducing nitriles to primary amines. jove.commasterorganicchemistry.com The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting amine.

Alternatively, catalytic hydrogenation can be employed. This method involves hydrogen gas (H₂) and a metal catalyst, such as Raney Nickel or palladium on carbon (Pd/C), often under pressure. tdx.cat In some specialized syntheses, a mixture of sodium borohydride (B1222165) (NaBH₄) and nickel(II) chloride (NiCl₂) has been used for the chemoselective reduction of a nitrile group in the presence of other sensitive functionalities. nih.gov

Hydrolysis Pathways to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group in this compound leads to the formation of a carboxylic acid, ultimately yielding Glutaric Acid (Pentanedioic acid). This process can be catalyzed by either acid or base and proceeds through an amide intermediate (5-hydroxypentanamide). pearson.com

Acid-Catalyzed Hydrolysis : Heating the nitrile under reflux with a dilute aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will hydrolyze the nitrile group directly to a carboxylic acid. jove.com The nitrogen atom is converted into an ammonium (B1175870) salt (e.g., ammonium chloride if HCl is used).

Base-Catalyzed Hydrolysis : Alternatively, heating the nitrile with an aqueous base, such as sodium hydroxide (B78521) (NaOH), also achieves hydrolysis. jove.com In this case, the product is the carboxylate salt (e.g., sodium glutarate). Ammonia (B1221849) gas is liberated during the reaction. To obtain the free carboxylic acid, the resulting solution must be acidified in a separate workup step. jove.com

Bifunctional Reactivity and Synergistic Transformations

The unique structural feature of this compound, possessing both a hydroxyl (-OH) and a nitrile (-CN) group, allows for a range of chemical transformations that leverage the reactivity of both functionalities. This bifunctional nature is particularly advantageous in synergistic transformations where the two groups can react in a concerted or sequential manner to build complex molecular architectures.

Intramolecular Cyclization Processes

The spatial proximity of the hydroxyl and nitrile groups in this compound and its derivatives facilitates intramolecular cyclization reactions, providing a powerful strategy for the synthesis of heterocyclic compounds, most notably piperidines. While the direct cyclization of this compound itself is not extensively reported, the cyclization of its functionalized derivatives is a well-established synthetic route.

A key strategy involves the transformation of the hydroxyl group into a good leaving group, such as a mesylate, followed by a reductive cyclization of the nitrile. This approach has been successfully employed in the stereocontrolled synthesis of highly substituted piperidines. For instance, a 3-amino-5-hydroxypentanenitrile derivative can be converted into a δ-mesyloxynitrile. Subsequent treatment with a reducing agent like sodium borohydride in the presence of a nickel(II) chloride catalyst prompts the reduction of the nitrile to a primary amine, which then undergoes intramolecular nucleophilic substitution to furnish the piperidine (B6355638) ring. acs.orgnih.gov

Another approach involves the chemoselective reduction of the cyano group in β-lactam cyanohydrin hybrids to an amino group, which is then followed by an intramolecular rearrangement to yield piperidin-2-ones. acs.orgnih.gov These examples underscore the utility of the bifunctional nature of this compound derivatives in constructing complex cyclic systems.

Table 1: Intramolecular Cyclization of this compound Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Amino-5-hydroxypentanenitrile derivative | 1. Mesylation of the hydroxyl group2. NaBH₄/NiCl₂ | Substituted piperidine | acs.orgnih.gov |

| β-Lactam cyanohydrin hybrid | NaBH₄/NiCl₂, then intramolecular rearrangement | Substituted piperidin-2-one | acs.orgnih.gov |

Tandem Reactions and Cascade Sequences

The bifunctional character of this compound and its derivatives makes them valuable building blocks in tandem reactions and cascade sequences, enabling the rapid construction of complex molecular frameworks from relatively simple precursors. These sequences often involve the strategic unmasking or transformation of the hydroxyl and nitrile functionalities to trigger subsequent bond-forming events in a single pot.

In the synthesis of complex natural products, such as alkaloids, O-protected 5-hydroxypentanenitriles serve as crucial acyclic precursors. researchgate.net These building blocks can be generated from chiral lactams. researchgate.net For example, the reductive opening of an oxazolopiperidone lactam can lead to a 5-aminopentanol, which can then be converted to the corresponding this compound derivative through an oxidative cleavage.

These chiral this compound derivatives are then incorporated into longer synthetic sequences. A notable example is their use in the formal synthesis of alkaloids of the leuconolam-leuconoxine-mersicarpine group. researchgate.net In these multi-step syntheses, the nitrile and protected hydroxyl groups are sequentially manipulated to construct the intricate polycyclic systems of the target alkaloids. While not a direct tandem reaction of this compound itself, these cascade sequences highlight the instrumental role of its bifunctional core in enabling complex synthetic endeavors.

A specific example of a cascade involving a derivative is a photoinduced cyclization cascade used in the total synthesis of (−)-leuconoxine. researchgate.net Although the full sequence is complex, it demonstrates how a molecule containing the core structure related to this compound can be elaborated through a series of reactions to achieve a high degree of molecular complexity.

Applications in Advanced Organic Synthesis and Macromolecular Chemistry

Utilization as a Chiral Building Block in Enantioselective Synthesis

Chiral 5-hydroxypentanenitriles are frequently derived from more complex cyclic scaffolds, such as phenylglycinol-derived oxazolopiperidone lactams. mdpi.comub.edu These lactams serve as a rigid framework where stereocenters can be installed with a high degree of control. Subsequent ring-opening reactions, often involving reductive or oxidative cleavage, yield the desired acyclic, enantiopure 5-hydroxypentanenitrile (B2624086) derivatives. mdpi.comresearchgate.net This methodology provides access to a variety of functionalized five-carbon linear building blocks with diverse substitution patterns, which are instrumental in the synthesis of complex molecular targets. mdpi.comresearchgate.net

The strategic value of chiral 5-hydroxypentanenitriles is showcased in their application as key intermediates in the total synthesis of several complex natural products.

The synthesis of the macrolactam antibiotic Fluvirucinin B1 has utilized enantiopure building blocks derived from phenylglycinol-derived lactams. researchgate.net Specifically, a convergent synthesis approach has been reported that employs a nitrile derivative, referred to as ent-9, which is a form of this compound. researchgate.net The use of these open-chain building blocks, including 5-hydroxypentanenitriles and the related 5-hydroxypentanoic acids, has been a key strategy in the successful synthesis of this natural product. ub.edutdx.cat The methodology highlights how complex cyclic precursors can be transformed into versatile linear fragments for assembling macrocyclic structures. tdx.cat

The Haliclorensin (B1250286) marine alkaloids are a family of macrocyclic compounds known for their biological activity. mdpi.com The enantioselective total synthesis of these alkaloids and their analogs relies on chiral five-carbon linear building blocks. mdpi.comresearchgate.net For instance, the synthesis of an ethyl analog of haliclorensin C uses a chiral amino alcohol building block which is generated from a phenylglycinol-derived oxazolopiperidone lactam. mdpi.commdpi.com This lactam is a precursor that can be converted to diversely substituted 5-hydroxypentanenitriles through oxidative removal of the chiral auxiliary. mdpi.comresearchgate.net The synthesis involves key steps such as the incorporation of a long undecene chain and a ring-closing metathesis reaction to form the final azamacrocyclic ring. mdpi.com This demonstrates the versatility of these building blocks in constructing large, complex ring systems. mdpi.com

| Synthetic Target | Key Precursor Type | Core Strategy |

| Haliclorensin C Analog | Chiral Amino Alcohol | Ring-Closing Metathesis |

| Halitulin | 4-Substituted-5-aminopentanol | LiNH2BH3-promoted reductive opening |

| Haliclorensin | 4-Substituted-5-aminopentanol | LiNH2BH3-promoted reductive opening |

This table summarizes the application of 5-carbon building blocks derived from lactam precursors in the synthesis of Haliclona alkaloids.

The formal synthesis of alkaloids belonging to the Leuconolam-Leuconoxine-Mersicarpine group has been achieved using acyclic building blocks containing a quaternary stereocenter. ub.eduresearchgate.net These building blocks, including 4,4-disubstituted O-protected 5-hydroxypentanenitriles, are generated from phenylglycinol-derived oxazolopiperidone lactams. ub.eduresearchgate.net The process involves a stereocontrolled dialkylation at the carbonyl α-position of the lactam to create the quaternary center, followed by a ring-opening reaction. ub.edu The resulting aminopentanol is then used to prepare an advanced synthetic precursor known as Kerr's intermediate, which is pivotal for accessing this group of complex alkaloids. ub.eduresearchgate.net

Phenylglycinol-derived oxazolopiperidone lactams are not only precursors to linear building blocks like 5-hydroxypentanenitriles but are also versatile intermediates for the direct synthesis of enantiopure polysubstituted piperidines. ub.eduresearchgate.net These lactams allow for the regio- and stereocontrolled introduction of substituents onto what will become the piperidine (B6355638) ring. researchgate.net A procedure has been developed for the synthesis of enantiopure piperidines that contain both a tertiary and a quaternary stereocenter. acs.orgnih.gov This method starts with a stereoselective dialkylation of the lactam to create the quaternary center, followed by a two-step reductive removal of the chiral inductor to yield the desired 3,3,5-trisubstituted piperidine. acs.orgnih.gov This dual utility underscores the power of these chiral scaffolds, providing synthetic routes to both complex acyclic chains and functionalized heterocyclic systems from a common starting point. ub.eduacs.org

The applications detailed above firmly establish chiral this compound and its parent scaffolds as critical precursors for a variety of bioactive compounds. researchgate.net The ability to generate these versatile five-carbon units with high enantiomeric purity allows for their incorporation into complex natural products and their analogs. mdpi.com The syntheses of Fluvirucinin B1, the Haliclorensin alkaloids, and the Leuconolam-Leuconoxine-Mersicarpine group alkaloids are prime examples of how these building blocks enable the construction of molecules with significant biological relevance. ub.eduresearchgate.netmdpi.com The strategic cleavage of chiral lactams to form these linear nitrile-containing fragments is a powerful and frequently employed tactic in modern enantioselective synthesis. nih.gov

Haliclorensin Marine Alkaloids

Role in Macromolecular Chemistry and Advanced Material Synthesis

Production of Specialty Polymers (e.g., Polyamides)

This compound is a bifunctional molecule containing both a hydroxyl (-OH) and a nitrile (-C≡N) group. nih.gov These functional groups provide a versatile platform for the synthesis of monomers required for specialty polymers like polyamides. While not a direct monomer for polymerization itself, its chemical structure allows for its conversion into key polyamide precursors.

The synthesis of polyamides, such as Nylon-6, requires monomers containing amine and carboxylic acid functionalities. This compound can be envisioned as a potential precursor to such monomers through established chemical transformations. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, and the hydroxyl group can be converted to an amine. A key intermediate in the production of Nylon-6 is ε-aminocaproic acid. wikipedia.org A hypothetical pathway from this compound to ε-aminocaproic acid would involve the reduction of the nitrile to an amine and the oxidation of the terminal hydroxyl group to a carboxylic acid.

Alternatively, the nitrile can be hydrolyzed to a carboxylic acid, and the hydroxyl group can be substituted with an amine, or vice versa. The selective oxidation of an aminoalcohol to a hydroxynitrile has been demonstrated, showcasing the chemical accessibility of these transformations. thieme-connect.de These conversions would yield amino acids that can undergo polycondensation to form polyamides. The specific reaction pathways would need to be optimized for yield and purity to be viable for industrial polymer production.

| Precursor | Target Monomer | Necessary Transformations |

| This compound | ε-Aminocaproic acid | 1. Oxidation of hydroxyl to carboxylic acid. 2. Reduction of nitrile to amine. |

| This compound | 5-aminopentanoic acid | 1. Substitution of hydroxyl with amine. 2. Hydrolysis of nitrile to carboxylic acid. |

Development of Functionalized Materials

This compound serves as a valuable building block in the synthesis of complex, functionalized materials, particularly those requiring specific stereochemistry. Its utility is demonstrated in the generation of acyclic chiral synthons that are precursors to a variety of bioactive molecules and complex natural products. ub.eduresearchgate.net

Research has shown that substituted derivatives of this compound are key intermediates in the synthesis of enantiopure 5-aminopentanols and 5-hydroxypentanoic acids. ub.eduresearchgate.netmdpi.comresearchgate.net These linear chiral building blocks are generated from phenylglycinol-derived oxazolopiperidone lactams through a process involving reductive ring-opening. ub.eduresearchgate.net The resulting substituted 5-hydroxypentanenitriles can be further elaborated into molecules with significant biological activity, such as marine alkaloids. mdpi.com This methodology allows for the creation of materials with precisely controlled three-dimensional structures, which is critical for applications in pharmaceuticals and materials science. For example, this approach has been used in the formal synthesis of alkaloids of the leuconolam-leuconoxine-mersicarpine group. ub.eduresearchgate.net

The ability to introduce multiple substituents and stereocenters into the this compound backbone makes it a powerful tool for creating a diverse library of functionalized molecules. researchgate.netnih.gov These molecules can be designed with specific properties for advanced material applications, including tailored interactions with biological systems or unique optical and electronic properties.

Application as a Reagent in Organic Synthesis

This compound is a versatile reagent employed in various organic transformations to build more complex molecular architectures. Its bifunctional nature allows it to participate in a wide range of reactions, serving as a key starting material or intermediate.

One notable application is in the stereocontrolled synthesis of piperidine derivatives. For instance, it is an intermediate in the synthesis of orthogonally protected anti,anti-4-amino-3,5-piperidine diols. acs.org This synthesis involves the chemoselective reductive opening of a β-lactam ring with lithium borohydride (B1222165) (LiBH₄) to yield a 3-amino-5-hydroxy pentanenitrile derivative, which is then cyclized to form the piperidine ring. acs.org

Furthermore, this compound can be synthesized through the selective oxidation of 5-amino-1-pentanol (B144490). thieme-connect.de A study demonstrated the use of o-iodoxybenzoic acid (IBX) and iodine in dimethyl sulfoxide (B87167) (DMSO) to efficiently convert 5-amino-1-pentanol into this compound in moderate yields, highlighting a method that selectively oxidizes the amine in the presence of a primary alcohol. thieme-connect.de

The compound also serves as a precursor in the synthesis of other valuable intermediates. For example, it is a known downstream product of 5-oxopentanenitrile (B3051398). chemsrc.com In another application, 2-acetamido-3-benzyloxymethyl-5-hydroxypentanenitrile was synthesized as part of a route towards a key intermediate for the antibiotic bicyclomycin. oup.com This demonstrates the utility of the hydroxypentanenitrile scaffold in constructing complex, biologically active molecules.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Enantiopure β-Lactam Cyanohydrin | LiBH₄ | 3-Amino-5-hydroxy pentanenitrile derivative | - | acs.org |

| 5-Amino-1-pentanol | IBX (1.25 equiv), I₂ (2 equiv), DMSO, 65 °C, 3 h | This compound | 37% | thieme-connect.de |

| 2-Amino-3-benzyloxymethyl-5-hydroxypentanenitrile | Acetic anhydride, Methanol (B129727) | 2-Acetamido-3-benzyloxymethyl-5-hydroxypentanenitrile | 89% | oup.com |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 5 Hydroxypentanenitrile

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental to determining the molecular structure of 5-hydroxypentanenitrile (B2624086) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. uobasrah.edu.iq Both ¹H and ¹³C NMR provide distinct information about the chemical environment of the hydrogen and carbon atoms, respectively. vaia.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. thieme-connect.de The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons on the carbon adjacent to the hydroxyl group (HO-CH ₂-) are deshielded and appear at a lower field compared to the other methylene (B1212753) protons. pdx.edu A typical ¹H NMR spectrum shows a triplet for the two protons at the C5 position (adjacent to the hydroxyl group) around 3.70 ppm. thieme-connect.de The two protons at the C2 position (adjacent to the nitrile group) appear as a triplet at approximately 2.42 ppm. thieme-connect.de The protons at the C3 and C4 positions show up as a multiplet in the range of 1.68-1.88 ppm. thieme-connect.de

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. nih.gov The carbon of the nitrile group (C≡N) typically appears around 119.6 ppm. thieme-connect.de The carbon attached to the hydroxyl group (C1) is found at approximately 61.5 ppm. thieme-connect.de The other methylene carbons (C2, C3, and C4) resonate at distinct chemical shifts: C4 at about 31.2 ppm, C3 at 22.0 ppm, and C2 at 16.9 ppm. thieme-connect.de

Table 1: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 3.70 | Triplet | H-5 (-CH₂OH) |

| ¹H | 2.42 | Triplet | H-2 (-CH₂CN) |

| ¹H | 1.68-1.88 | Multiplet | H-3, H-4 (-CH₂CH₂-) |

| ¹³C | 119.6 | Singlet | C-1 (C≡N) |

| ¹³C | 61.5 | Singlet | C-5 (-CH₂OH) |

| ¹³C | 31.2 | Singlet | C-3 |

| ¹³C | 22.0 | Singlet | C-4 |

| ¹³C | 16.9 | Singlet | C-2 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. thieme-connect.de

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. uobasrah.edu.iq The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of both the hydroxyl (-OH) and nitrile (-C≡N) groups. vaia.compressbooks.pub A broad absorption band is typically observed in the region of 3418 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. thieme-connect.de A sharp, medium-intensity peak around 2249 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. thieme-connect.de

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3418 (broad) |

| Nitrile (-C≡N) | C≡N Stretch | 2249 (sharp) |

Data sourced from a study by Reddy et al. (2011) thieme-connect.de

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. mdpi.com High-Resolution Mass Spectrometry (HRMS) offers a very precise determination of the molecular formula. thieme-connect.de Electrospray Ionization (ESI) is a soft ionization technique often used for polar molecules like this compound, which allows for the detection of the molecular ion with minimal fragmentation. thieme-connect.de For this compound, HRMS analysis using ESI in positive ion mode would show a peak for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. thieme-connect.de For example, the calculated mass for the sodium adduct of this compound (C₅H₉NONa) is 122.0582, and an experimental value of 122.0619 has been reported. thieme-connect.de

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the purification, isolation, and analysis of this compound from reaction mixtures and for assessing its purity. umich.edusigmaaldrich.com

Column Chromatography for Purification and Isolation

Column chromatography is a preparative technique widely used to separate and purify this compound from starting materials, byproducts, and other impurities. unit.no The separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase, typically silica (B1680970) gel, as a liquid mobile phase (eluent) passes through the column. beilstein-journals.org For the purification of this compound, a common mobile phase is a mixture of hexanes and ethyl acetate (B1210297). thieme-connect.de The polarity of the eluent can be gradually increased to effectively separate compounds with different polarities. thieme-connect.de The fractions collected from the column can be analyzed by other techniques, such as TLC, to identify those containing the pure product. thieme-connect.demdpi.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. umich.edusigmaaldrich.comoperachem.comyoutube.com In TLC, a thin layer of adsorbent, such as silica gel, is coated onto a plate. umich.edu A small spot of the sample is applied to the plate, which is then placed in a developing chamber with a suitable solvent system. youtube.com The solvent moves up the plate by capillary action, and the components of the sample separate based on their differing affinities for the stationary and mobile phases. umich.edu For this compound, a solvent system like hexanes-ethyl acetate (3:2) can be used, resulting in a specific retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. thieme-connect.de An Rf value of 0.15 has been reported for this compound in this solvent system. thieme-connect.de

High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS) are powerful techniques for the separation, identification, and quantification of this compound. These methods are instrumental in assessing the purity of the compound and monitoring reaction progress.

In the context of analyzing this compound and related compounds, HPLC is often employed with a reversed-phase column, such as a C18 or a phenyl-fluorinated column. researchgate.netjfda-online.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). jfda-online.comsigmaaldrich.com Gradient elution, where the composition of the mobile phase is changed over time, can be utilized to achieve optimal separation of the target analyte from impurities or other reaction components. nih.gov Detection is commonly performed using a UV-VIS detector, as the nitrile group exhibits some absorbance in the ultraviolet region. jfda-online.com

For more definitive identification and structural elucidation, LC-MS is the preferred method. unibo.itnih.gov This technique combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. Following chromatographic separation, the analyte is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is determined. This provides molecular weight information and, through fragmentation analysis (MS/MS or MSn), structural details of the molecule. researchgate.net For instance, in the analysis of related hydroxy nitriles, electrospray ionization (ESI) has been used, which can detect the protonated molecule [M+H]+ or adducts like [M+NH4]+. nih.gov The specific m/z value for the protonated this compound ([C5H9NO + H]+) would be approximately 100.08, which can be precisely measured by high-resolution mass spectrometry (HRMS). mdpi.com

LC-MS analysis can also be crucial in monitoring chemical reactions involving this compound. For example, in a synthesis where this compound is a desired product, LC-MS can detect its formation and the presence of any byproducts in the crude reaction mixture. beilstein-journals.org

Table 1: HPLC/LC-MS Parameters for Analysis of Related Compounds

| Parameter | Description | Reference |

|---|---|---|

| Column | Phenomenex Luna C18 (5 µm, 250 x 4.6 mm i.d.) | jfda-online.com |

| Phenyl fluorinated column | researchgate.net | |

| Mobile Phase | 0.01 M octylammonium orthophosphate in 30% (v/v) aqueous methanol (pH 7.0) | jfda-online.com |

| Water and Acetonitrile | sigmaaldrich.com | |

| Flow Rate | 0.8 mL/min | jfda-online.com |

| 1.3 mL/min | sigmaaldrich.com | |

| Detection | UV-VIS at 247 nm | sigmaaldrich.com |

| Ion Trap Mass Spectrometry (APCI, positive mode) | researchgate.net | |

| Analysis Time | < 10 min | jfda-online.com |

Chiroptical Methods

Chiroptical methods are essential for characterizing chiral molecules like this compound, which possesses a stereocenter at the carbon bearing the hydroxyl group. These techniques provide information about the three-dimensional arrangement of atoms in the molecule.

Optical Rotation Measurements

Optical rotation is a fundamental chiroptical property used to determine the enantiomeric purity of a chiral compound. digicollections.net It measures the extent to which a substance rotates the plane of plane-polarized light. anton-paar.com The measurement is performed using a polarimeter, and the result is expressed as the specific rotation [α], which is a characteristic constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). digicollections.netrudolphresearch.com

The standard wavelength used for this measurement is the sodium D-line at 589 nm. anton-paar.com The direction of rotation determines the designation of the enantiomer as either dextrorotatory (+) or levorotatory (-). digicollections.net For instance, a study reported a specific rotation value of [α]D22 –6.75 (c 0.15, MeOH) for a related chiral nitrile, indicating a levorotatory compound. tdx.cat The magnitude of the measured optical rotation is directly proportional to the enantiomeric excess (ee) of the sample. libretexts.org Therefore, by comparing the specific rotation of a sample to that of the pure enantiomer, its enantiomeric purity can be quantified.

Table 2: Parameters for Optical Rotation Measurement

| Parameter | Description | Reference |

|---|---|---|

| Instrument | Polarimeter | anton-paar.com |

| Light Source | Sodium D-line (589 nm) | digicollections.netanton-paar.com |

| Temperature | Typically 20-25 °C | digicollections.net |

| Solvent | Specified in the monograph (e.g., Methanol) | tdx.cat |

| Path Length | Standard cell length is 1.00 dm (100 mm) | anton-paar.com |

Computational Chemistry and Mechanistic Investigations of 5 Hydroxypentanenitrile Reactions

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has been instrumental in validating and exploring the mechanisms of reactions that produce 5-hydroxypentanenitrile (B2624086). A notable example is the phenylboronic acid-catalyzed oxygen transfer reaction, which converts haloalkyl amides into hydroxyalkyl nitriles.

In one study, DFT calculations were performed to support a proposed two-step mechanism for the conversion of 5-bromopentanamide (B3270386) to this compound. nih.gov The calculations, conducted at the M06-2X/6-311+G(d,p) level of theory, provided a detailed energy profile of the reaction pathway. researchgate.net

The proposed mechanism begins with the interaction of a deprotonated amide substrate with phenylboronic acid to form a tetrahedral boron intermediate (Intermediate A). nih.gov The first key step is an intramolecular nucleophilic substitution where a hydroxyl group from the boron center displaces the bromine atom. This proceeds through a transition state (TS1) to form a cyclic intermediate (Intermediate B). nih.gov The second step involves the cleavage of a C–O bond and the formation of the carbon-nitrogen triple bond of the nitrile, passing through a second transition state (TS2) to yield the final this compound product. researchgate.net

The DFT calculations provided crucial energetic data for these steps, confirming the viability of the proposed pathway. nih.govresearchgate.net

Table 1: Calculated Activation Energies for the Phenylboronic Acid-Catalyzed Oxygen Transfer Reaction nih.govresearchgate.net

| Transition State | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| TS1 | Intramolecular nucleophilic substitution of bromine | 21.0 |

| TS2 | C-O bond cleavage and nitrile formation | 26.7 |

These computational findings lend strong support to the experimentally proposed mechanism, illustrating the synergy between computational and experimental chemistry in mechanistic elucidation. nih.gov

Computational Modeling of Reactivity and Selectivity

Computational modeling is a valuable asset for predicting the reactivity and selectivity of reactions involving functionalized nitriles like this compound. While specific studies focusing exclusively on the reactivity and selectivity modeling of this compound are not extensively detailed in the provided sources, the principles are well-established for analogous molecules.

For instance, computational methods can be used to model charge distribution in molecules containing both hydroxyl and nitrile groups. This information helps predict regioselectivity in reactions, as the electron-withdrawing nature of the nitrile group influences the reactivity of other parts of the molecule.

Furthermore, computer modeling has been successfully applied to rationalize the enantioselectivity observed in enzymatic reactions of similar ω-hydroxycyanohydrins. In the lipase-catalyzed acetylation of ω-O-protected hydroxycyanohydrins, computational models of the enzyme's active site are constructed. By docking intermediates that mimic the substrates into the active site, researchers can understand the steric and electronic interactions that favor the formation of one enantiomer over the other. These modeling techniques could similarly be applied to predict and explain the selectivity in enzymatic or chiral catalyst-mediated reactions of this compound and its derivatives.

Elucidation of Catalytic Pathways

Computational studies are pivotal in mapping out complete catalytic cycles. For the synthesis of this compound from amide precursors, a plausible catalytic pathway was proposed based on a combination of control experiments and DFT calculations. nih.govresearchgate.net

The elucidated catalytic cycle is as follows:

Imidic Acid Formation and Deprotonation : The starting amide (e.g., 5-bromopentanamide) is in equilibrium with its imidic acid tautomer. A base, such as potassium phosphate (B84403) (K₃PO₄), deprotonates the imidic acid. nih.govresearchgate.net

Boron Intermediate Formation : The deprotonated intermediate reacts with the phenylboronic acid catalyst to form a key tetrahedral boron species (Intermediate A). nih.govresearchgate.net

Intramolecular Substitution : The hydroxyl group attached to the boron atom acts as an internal nucleophile, substituting the halide on the alkyl chain to form a cyclic intermediate (Intermediate B). nih.govresearchgate.net

Nitrile Formation and Catalyst Regeneration : A final rearrangement leads to the formation of the carbon-nitrogen triple bond, yielding the this compound product and regenerating the phenylboronic acid catalyst, which can then enter a new cycle. nih.govresearchgate.net

This detailed pathway, supported by DFT energy calculations for the key intermediates and transition states, provides a comprehensive understanding of how the catalyst facilitates this unique oxygen transfer and cyclization-elimination sequence. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 5-Acetoxy-2-hydroxypentanenitrile |

| 5-Aminopentanol |

| 5-Benzoyloxy-2-hydroxypentanenitrile |

| 5-Bromopentanamide |

| This compound |

| 5-Hydroxypentanoic acid |

| Acetonitrile (B52724) |

| Allyl mercaptan |

| Aminoindanol |

| Benzoic acid |

| Bestmann's ylide |

| Chloromelodinine E |

| Copper(I) |

| Ethyl isobutyrate |

| Formic acid |

| Leuconoxine |

| Lithium aminoborohydride |

| Melodinine E |

| Mersicarpine |

| Phenylboronic acid |

| Phenylglycinol |

| Potassium phosphate |

| n-Propanethiol |

| Pyridine (B92270) |

| Sodium cyanide |

| Sodium hydride |

| Tetrahydrofuran (B95107) |

| Thiophene |

| Toluene |

| Vinyl acetate (B1210297) |

| Water |

Emerging Trends and Future Research Directions Concerning 5 Hydroxypentanenitrile

Development of Novel and Sustainable Catalytic Systems

The synthesis of 5-Hydroxypentanenitrile (B2624086) and related hydroxynitriles is undergoing significant evolution, with a strong emphasis on developing novel and sustainable catalytic methods that offer high efficiency, selectivity, and improved environmental profiles over traditional stoichiometric reagents.

A notable recent development is the use of phenylboronic acid as a catalyst for an oxygen transfer reaction. researchgate.net In 2023, researchers reported the serendipitous discovery that haloalkyl amides can be converted into hydroxyalkyl nitriles, including a high-yield synthesis of this compound (86% yield) from 5-bromopentanamide (B3270386). researchgate.net This reaction proceeds via a sequential dehydration and hydrolysis mechanism, catalyzed by phenylboronic acid, which can be recovered and reused, highlighting its sustainability. researchgate.net

Biocatalysis represents another major frontier, offering highly selective and green routes to chiral hydroxynitriles. Enzymes such as Hydroxynitrile Lyases (HNLs) , Halohydrin Dehalogenases (HHDHs) , and Alcohol Dehydrogenases (ADHs) are at the forefront of this research. nih.govd-nb.info

Halohydrin Dehalogenases (HHDHs) are particularly relevant as they can catalyze the ring-opening of epoxides with cyanide to produce β-hydroxynitriles. d-nb.info Recent studies have focused on screening and engineering HHDHs for improved activity and enantioselectivity in the synthesis of various chiral hydroxynitriles. acs.orgbohrium.com

Enzyme cascades combining Alcohol Dehydrogenases and HHDHs have been investigated for the synthesis of chiral β-hydroxy nitriles from chloro-keto esters, demonstrating the potential of multi-enzyme systems. nih.gov

These biocatalytic methods are pivotal for producing enantiopure versions of substituted hydroxynitriles, which are crucial for the pharmaceutical and agrochemical industries.

Table 1: Comparison of Emerging Catalytic Systems for Hydroxynitrile Synthesis

Integration into Flow Chemistry and Automation for Scalable Synthesis

While batch synthesis methods are common in laboratory settings, there is a growing trend towards integrating chemical processes into continuous flow systems. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation.

Currently, there are no specific reports on the integration of this compound synthesis into flow reactors. However, the successful application of flow chemistry to the synthesis of other hydroxynitriles strongly suggests this is a key future research direction. Research has demonstrated that immobilizing enzymes, such as Hydroxynitrile Lyases (HNLs) , in continuous flow microreactors enables the rapid and efficient production of chiral cyanohydrins with high conversion and enantioselectivity. rsc.org For instance, (S)-mandelonitrile was synthesized with 97% conversion and 98% enantiomeric excess in a residence time of only 3.2 minutes using an immobilized HNL. rsc.org Similarly, packed-bed reactors with immobilized enzymes have been used for the continuous synthesis of other chiral building blocks. mdpi.comresearchgate.net

The future application of these principles to this compound production could involve:

Developing robust methods for immobilizing the relevant catalysts (e.g., phenylboronic acid or specific enzymes) on solid supports suitable for packed-bed reactors.

Optimizing reactor design, flow rates, and reaction conditions to maximize yield and purity.

Integrating in-line purification and analysis techniques for a fully automated and scalable process.

This transition from batch to continuous flow is critical for making this compound a readily available and cost-effective building block for industrial applications.

Table 2: Performance of Immobilized Enzymes in Flow Synthesis of Related Hydroxynitriles

Exploration of Undiscovered Derivatization Pathways and Reactivity Patterns

This compound's value lies in the orthogonal reactivity of its hydroxyl and nitrile functional groups. Researchers are actively exploring derivatization pathways to convert it into a variety of other useful synthons.

Known derivatizations include:

Conversion to Amines and Amides: The nitrile group can be reduced to a primary amine, yielding 6-aminohexan-1-ol, or hydrolyzed to a carboxylic acid and subsequently an amide. Conversely, 5-amino-1-pentanol (B144490) can be selectively oxidized to this compound using reagents like o-Iodoxybenzoic acid (IBX)/iodine. thieme-connect.de

Conversion to Aldehydes and Acids: The terminal alcohol can be oxidized to an aldehyde (5-oxopentanenitrile) or a carboxylic acid (4-cyanobutanoic acid). The resulting aldehyde has been used as a substrate in asymmetric synthesis to create complex chiral molecules. beilstein-journals.org

Use in Acyclic Building Blocks: It serves as a precursor to acyclic building blocks containing quaternary stereocenters, which are accessed via ring-opening of complex lactams. ub.eduacs.orgub.eduresearchgate.net These transformations often involve protecting the hydroxyl group before manipulating the rest of the molecule. ub.edu

Future research is expected to focus on undiscovered reactivity patterns. For example, the nitrile group is a latent participant in cycloaddition reactions. The [3+2] cycloaddition of nitriles with azides to form tetrazoles is a well-established reaction, and applying this to this compound could open pathways to novel heterocyclic structures with potential applications in medicinal chemistry and materials science. science.govscience.gov Further exploration of the selective etherification or esterification of the hydroxyl group, followed by transformations of the nitrile, will continue to expand the library of accessible molecules from this versatile starting material.

Table 3: Selected Derivatization Reactions of this compound

Expansion of Applications in Complex Molecular Architectures and Functional Materials

The ultimate goal of developing synthetic methodologies for this compound is to apply it in the creation of valuable molecules. Its utility as a building block for complex molecular architectures, particularly natural products and their analogues, is an area of active research.

Recent work has demonstrated its role as a key intermediate in the formal synthesis of complex indole (B1671886) alkaloids, such as those belonging to the leuconolam-leuconoxine-mersicarpine group . ub.eduresearchgate.net In these syntheses, the five-carbon chain of this compound is incorporated into the final polycyclic structure, showcasing its value in assembling intricate molecular frameworks.

Beyond natural product synthesis, the bifunctional nature of this compound makes it an attractive candidate for the development of functional materials . The hydroxyl and nitrile groups can act as handles for polymerization or for grafting onto surfaces.

The hydroxyl group can participate in condensation polymerization to form polyesters or polyethers .

The nitrile group can be involved in polymerization reactions or be converted into other functional groups (like amines or tetrazoles) that can impart specific properties to a material, such as chelating ability or altered hydrophilicity.

A patent has listed this compound as a potential component in chemical admixtures for cements, indicating its potential role in modifying the properties of inorganic materials. The expansion into materials science is a promising future direction that could lead to the development of new polymers, hydrogels, or surface coatings with tailored properties derived from this versatile C5 building block.

Table 4: Examples of Complex Molecules and Materials Derived from this compound Precursors

Table of Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 2427-16-9 |

| Phenylboronic acid | 98-80-6 |

| 5-Bromopentanamide | 5414-60-8 |

| (S)-Mandelonitrile | 532-28-5 |

| 5-Oxopentanenitrile (B3051398) | 4163-55-9 |

| 5-Amino-1-pentanol | 2508-29-4 |

| o-Iodoxybenzoic acid (IBX) | 61717-82-6 |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 5-Hydroxypentanenitrile in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods to minimize inhalation exposure and ensure adequate ventilation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Face shields are recommended during high-risk procedures (e.g., dispensing bulk quantities) .

- Emergency Measures : In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .